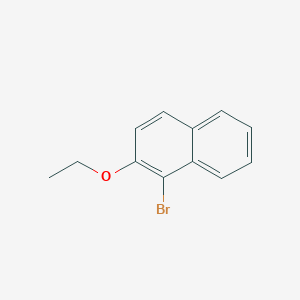

1-Bromo-2-ethoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMQDJUGOXMLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450167 | |

| Record name | 1-bromo-2-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50389-70-3 | |

| Record name | 1-bromo-2-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2-ethoxynaphthalene from 2-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-ethoxynaphthalene, a valuable building block in organic synthesis, starting from 2-naphthol. The synthesis is a two-step process involving an initial Williamson ether synthesis to form 2-ethoxynaphthalene, followed by a regioselective bromination. This document details the experimental protocols, presents key quantitative data, and visualizes the reaction pathway and experimental workflow.

Reaction Pathway

The overall synthesis proceeds in two distinct steps:

-

Step 1: Williamson Ether Synthesis. 2-Naphthol is deprotonated by a strong base to form the corresponding naphthoxide ion. This nucleophile then undergoes an SN2 reaction with an ethylating agent to yield 2-ethoxynaphthalene.[1][2][3]

-

Step 2: Electrophilic Bromination. The resulting 2-ethoxynaphthalene is then brominated at the C1 position. The ethoxy group is an activating group, directing the electrophilic substitution to the ortho position (C1).[4]

Caption: Overall reaction scheme for the synthesis of this compound from 2-naphthol.

Experimental Protocols

The following protocols are compiled from various established laboratory procedures.[1][5][6][7]

Step 1: Synthesis of 2-Ethoxynaphthalene (Williamson Ether Synthesis)

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

-

Methanol or Ethanol

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2.0 g (0.014 mol) of 2-naphthol in 15 mL of methanol.[5]

-

With stirring, add a solution of 0.67 g (0.017 mol) of sodium hydroxide in 5 mL of water.[5] Alternatively, 0.95 g (0.017 mol) of potassium hydroxide can be used.

-

To the resulting solution, add 2.1 mL (0.026 mol) of ethyl iodide dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for approximately 1 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 50 mL of cold water.

-

The crude 2-ethoxynaphthalene will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to yield white crystals. A reported yield for a similar procedure is 96%.[6]

Step 2: Synthesis of this compound

Materials:

-

2-Ethoxynaphthalene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Acetone

-

Hydrochloric acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the dried 2-ethoxynaphthalene (1.0 equivalent) in acetone (5-8 times the weight of 2-ethoxynaphthalene) in a round-bottom flask.[7]

-

Add a catalytic amount of hydrochloric acid (0.005-0.01 molar equivalents).[7]

-

To the stirred solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.5-0.6 molar equivalents) portion-wise over 10-15 minutes.[7]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization. The product is an off-white to white solid.[8] A patent describing a similar synthesis of a related compound reports a yield of over 80%.[7]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 |

| 2-Ethoxynaphthalene | C₁₂H₁₂O | 172.22 | 37-39[9] |

| This compound | C₁₂H₁₁BrO | 251.12 | 66[8] |

Table 2: Reagent Quantities for Synthesis

| Step | Reagent | Molar Eq. | Molar Mass ( g/mol ) | Example Quantity |

| 1 | 2-Naphthol | 1.0 | 144.17 | 2.0 g |

| 1 | Sodium Hydroxide | 1.2 | 40.00 | 0.67 g |

| 1 | Ethyl Iodide | 1.9 | 155.97 | 2.1 mL |

| 2 | 2-Ethoxynaphthalene | 1.0 | 172.22 | (From Step 1) |

| 2 | 1,3-Dibromo-5,5-dimethylhydantoin | 0.5-0.6 | 285.98 | (Calculated based on 2-ethoxynaphthalene) |

| 2 | Hydrochloric Acid | 0.005-0.01 | 36.46 | Catalytic |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the two-step synthesis of this compound.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of | Chegg.com [chegg.com]

- 4. 2-Ethoxynaphthalene | 93-18-5 | Benchchem [benchchem.com]

- 5. studylib.net [studylib.net]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2-ethoxynaphthalene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the field of medicinal chemistry and material science.

Compound Identification and Physical Properties

This compound is a substituted naphthalene derivative. Its core structure consists of a naphthalene ring functionalized with a bromine atom at the 1-position and an ethoxy group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁BrO | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| CAS Number | 50389-70-3 | [1] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 66 °C | [2] |

| Boiling Point | 197-199 °C at 20 Torr | N/A |

| Solubility | Soluble in organic solvents such as acetone, 2-methyltetrahydrofuran, or tetrahydrofuran (THF). Insoluble in water. | [3][4] |

| Storage | Sealed in a dry environment, refrigerated (2-8 °C) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) |

| H-3 | 7.10 - 7.30 | C-1 | 110 - 115 |

| H-4 | 7.80 - 8.00 | C-2 | 155 - 160 |

| H-5 | 7.40 - 7.60 | C-3 | 115 - 120 |

| H-6 | 7.30 - 7.50 | C-4 | 128 - 132 |

| H-7 | 7.30 - 7.50 | C-4a | 126 - 130 |

| H-8 | 8.00 - 8.20 | C-5 | 127 - 131 |

| -OCH₂CH₃ | 4.10 - 4.30 (q) | C-6 | 123 - 127 |

| -OCH₂CH₃ | 1.40 - 1.60 (t) | C-7 | 125 - 129 |

| C-8 | 127 - 131 | ||

| C-8a | 133 - 137 | ||

| -OC H₂CH₃ | 64 - 68 | ||

| -OCH₂C H₃ | 14 - 18 |

Note: These are predicted chemical shifts based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Br | Stretching | 680 - 515 |

Chemical Synthesis

This compound can be synthesized from commercially available starting materials. A common route involves the preparation of 2-ethoxynaphthalene followed by its bromination.

Synthesis of 2-Ethoxynaphthalene (Williamson Ether Synthesis)

Experimental Protocol:

-

Deprotonation of 2-Naphthol: To a solution of 2-naphthol in a suitable solvent (e.g., ethanol, methanol), a strong base such as sodium hydroxide or potassium hydroxide is added to form the corresponding naphthoxide salt.

-

Nucleophilic Substitution: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated under reflux to drive the Sₙ2 reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.[5]

Caption: Williamson Ether Synthesis of 2-Ethoxynaphthalene.

Bromination of 2-Ethoxynaphthalene

Experimental Protocol:

-

Reaction Setup: 2-Ethoxynaphthalene is dissolved in a suitable organic solvent, such as acetone, in a reaction vessel.

-

Brominating Agent: A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added to the solution. A catalytic amount of an acid, like hydrochloric acid, may also be added.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective bromination at the 1-position.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude this compound is then purified, for example, by recrystallization.[3]

Caption: Bromination of 2-Ethoxynaphthalene.

Chemical Reactivity

The presence of the bromo and ethoxy functional groups on the naphthalene ring system makes this compound a versatile building block in organic synthesis.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom can be readily converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds.

Experimental Protocol (Grignard Reaction):

-

Grignard Reagent Formation: Under anhydrous conditions and an inert atmosphere (e.g., nitrogen), a solution of this compound in an etheral solvent (e.g., THF, 2-methyltetrahydrofuran) is added dropwise to a suspension of magnesium turnings in the same solvent. The reaction is typically initiated with gentle heating and then proceeds under reflux.

-

Reaction with Electrophiles: The resulting Grignard reagent, (2-ethoxynaphthalen-1-yl)magnesium bromide, can be reacted with a variety of electrophiles. For example, bubbling carbon dioxide gas through the solution at low temperatures (-10 to 10 °C) followed by an acidic workup yields 2-ethoxy-1-naphthoic acid.[3]

Caption: Grignard Reaction of this compound.

Nucleophilic Aromatic Substitution

While generally less reactive towards nucleophilic aromatic substitution than activated systems, the bromine atom can potentially be displaced by strong nucleophiles under specific reaction conditions (e.g., high temperature, presence of a catalyst).

Electrophilic Aromatic Substitution

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the bromine atom and the fused ring system can lead to a mixture of products. Further electrophilic substitution reactions on this compound would likely occur at the 4- or 6-positions, depending on the reaction conditions and the nature of the electrophile.[6]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility is particularly evident in:

-

Pharmaceutical Synthesis: As a precursor to substituted naphthalenes, which are common scaffolds in medicinal chemistry. For example, it can be used in the synthesis of derivatives of naphthoic acid.[2][3]

-

Material Science: The naphthalene core can be incorporated into polymers and other materials to impart specific optical or electronic properties.

-

Organic Synthesis: The ability to functionalize the molecule at the bromine position via Grignard formation or other cross-coupling reactions makes it a versatile building block for constructing elaborate organic structures.

This technical guide provides a foundation for the understanding and utilization of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this or any other chemical.

References

- 1. This compound | C12H11BrO | CID 10966944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 50389-70-3|RUO [benchchem.com]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthalene, 2-ethoxy- [webbook.nist.gov]

- 5. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of | Chegg.com [chegg.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Solubility of 1-Bromo-2-ethoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethoxynaphthalene is a naphthalene derivative with potential applications in organic synthesis and pharmaceutical research. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides an overview of the available solubility information for this compound and related compounds, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

There is currently a lack of specific quantitative solubility data for this compound in the public domain. Chemical supplier safety data sheets often list the solubility as not available. However, qualitative solubility information for the closely related compound, 2-ethoxynaphthalene, can serve as a useful proxy for initial solvent screening. The bromine substituent in this compound will influence its polarity and intermolecular interactions, potentially altering its solubility profile compared to the parent compound.

Table 1: Qualitative Solubility of 2-Ethoxynaphthalene in Various Solvents

| Solvent | Type | Qualitative Solubility |

| Water | Protic, Polar | Insoluble[1][2][3][4][5] |

| Ethanol | Protic, Polar | Soluble[1][2][3][4][5] |

| Diethyl Ether | Aprotic, Nonpolar | Soluble[1][3][5] |

| Chloroform | Aprotic, Polar | Soluble[1][5] |

| Toluene | Aprotic, Nonpolar | Soluble[1][5] |

| Carbon Disulfide | Aprotic, Nonpolar | Soluble[1][5] |

| Petroleum Ether | Aprotic, Nonpolar | Soluble[1][5] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to provide both qualitative and quantitative results.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Spatula

-

Test tubes or small vials with caps

-

Graduated cylinder or burette

-

Vortex mixer or magnetic stirrer with stir bar

-

Water bath or heating block for temperature control (optional)

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh a specific amount of the organic solvent (e.g., 5 mL) into a test tube or vial.

-

Add a small, accurately weighed amount of this compound to the solvent.

-

Cap the container and agitate the mixture vigorously using a vortex mixer or magnetic stirrer.[6]

-

Continue adding small, weighed portions of the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.[6]

-

If temperature control is required, place the test tube in a water bath or on a heating block set to the desired temperature and allow the mixture to equilibrate with agitation for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle to the bottom of the container.

-

Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pipette. To avoid transferring any solid particles, a syringe filter can be used.

-

-

Quantification of the Dissolved Solute:

-

Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in a fume hood, using a gentle stream of air or nitrogen if necessary. Alternatively, the solvent can be removed under vacuum.

-

Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility as the mass of solute per volume of solvent (e.g., g/100 mL) or as a molar concentration (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of a solid organic compound.

References

CAS number and IUPAC name for 1-Bromo-2-ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. This document details its chemical identity, physical properties, and a potential synthetic route, presented in a format tailored for scientific professionals.

Chemical Identity and Properties

This compound is a naphthalene derivative valued as a versatile building block in the synthesis of more complex molecules.[1] Its utility in pharmaceutical and materials science research stems from the presence of both a bromine atom and an ethoxy group, which allow for selective functionalization.[1]

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 50389-70-3 | [2][3] |

| Molecular Formula | C₁₂H₁₁BrO | [2][3][4] |

| Molecular Weight | 251.12 g/mol | [1][3] |

| Appearance | Off-white to white solid | [1][5] |

| Melting Point | 66 °C | [1][5] |

| Boiling Point | 197-199 °C at 20 Torr | [5] |

| Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)Br | [3] |

| InChI | InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | [3] |

| InChIKey | BUMQDJUGOXMLDY-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-naphthol. The first step involves the selective bromination of 2-naphthol to yield 1-bromo-2-naphthol. The subsequent step is a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 1-Bromo-2-naphthol from 2-Naphthol

A common method for the selective bromination of 2-naphthol involves the use of sodium bromide and an oxidizing agent like Oxone in a solid-state reaction.[6]

Experimental Protocol:

-

In a mortar, combine 2-naphthol, sodium bromide, and Oxone.

-

Grind the mixture thoroughly with a pestle.

-

Allow the reaction mixture to stand overnight.

-

Following the reaction period, extract the crude product using ethyl acetate.

-

The solvent is then removed under reduced pressure to yield the crude 1-bromo-2-naphthol, which can be purified by recrystallization.

Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[7] In this case, 1-bromo-2-naphthol is deprotonated to form the corresponding naphthoxide ion, which then undergoes nucleophilic substitution with an ethylating agent.

Experimental Protocol:

-

Dissolve 1-bromo-2-naphthol in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a strong base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group, forming the sodium 1-bromo-2-naphthoxide.

-

Introduce an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.

-

Heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

The final product can be purified by column chromatography or recrystallization.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 2-naphthol.

Caption: Synthesis of this compound.

References

- 1. This compound|CAS 50389-70-3|RUO [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C12H11BrO | CID 10966944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 7. community.wvu.edu [community.wvu.edu]

1-Bromo-2-ethoxynaphthalene: A Technical Overview for Researchers

This guide provides a comprehensive overview of 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its commercial availability, physical and chemical properties, and a detailed synthesis protocol.

Commercial Availability

This compound is available from several chemical suppliers. Researchers should inquire with these vendors for current stock, pricing, and detailed specifications, including purity and available analytical data such as Certificates of Analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Manchester Organics [1] | 50389-70-3 | C₁₂H₁₁BrO | 251.12 g/mol | Inquire for availability. |

| Elex Biotech LLC [2] | 50389-70-3 | C₁₂H₁₁BrO | 251.12 g/mol | Appears as a solid; recommended storage at 2-8°C in a dry area.[2] |

| Hoffman Fine Chemicals [3] | 50389-70-3 | C₁₂H₁₁BrO | 251.12 g/mol | Intended for laboratory purposes only.[3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental work.

| Property | Value | Source |

| Appearance | Off-white to white solid | [3] |

| Boiling Point | 197 to 199 °C at 20 Torr | [3] |

| Melting Point | 66 °C | [3] |

| Density (Predicted) | 1.393 ± 0.06 g/cm³ at 20 °C | [3] |

| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [3] |

Synthesis of this compound

A patented method outlines the synthesis of this compound as an intermediate in the production of 2-ethoxy naphthoic acid.[4]

Experimental Protocol

The synthesis involves the bromination of 2-ethoxynaphthalene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in the presence of a catalyst.[4]

Materials:

-

2-Ethoxynaphthalene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Catalyst (e.g., an acid)

-

Organic solvent (e.g., acetone)

Procedure:

-

Dissolve 2-ethoxynaphthalene in an appropriate organic solvent.

-

Add the catalyst to the solution.

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin to the reaction mixture.

-

Allow the reaction to proceed until completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude this compound.

-

The crude product may be purified by a suitable method, such as recrystallization or column chromatography, to yield the pure compound.

This synthesized intermediate can then be used in subsequent reactions, such as the Grignard reaction described in the patent to produce 2-ethoxy naphthoic acid.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Historical Context and Synthesis of 1-Bromo-2-ethoxynaphthalene

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed historical context for the discovery of 1-bromo-2-ethoxynaphthalene, presents quantitative data in structured tables, outlines detailed experimental protocols for key synthetic steps, and includes visualizations of reaction pathways using the DOT language for Graphviz.

Introduction

This compound is a key intermediate in organic synthesis, valued for its utility in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.[1] While the precise moment of its first synthesis is not prominently documented in the historical chemical literature, its discovery can be understood within the broader context of the flourishing of naphthalene chemistry in the late 19th and early 20th centuries. This period saw extensive investigation into the derivatives of naphthalene, a major component of coal tar, and the development of fundamental organic reactions such as etherification and bromination.

The synthesis of this compound is intrinsically linked to its precursors, 2-naphthol and its ethyl ether, 2-ethoxynaphthalene (commonly known as nerolin). The historical preparation of this compound would have logically followed the establishment of reliable methods for the synthesis and subsequent functionalization of these parent molecules. This guide will, therefore, explore the historical synthesis of these precursors as a prelude to detailing the likely historical and modern synthetic routes to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its direct precursor, 2-ethoxynaphthalene, is provided below. This data is essential for understanding the behavior of these compounds in a laboratory setting.

| Property | This compound | 2-Ethoxynaphthalene |

| Molecular Formula | C₁₂H₁₁BrO[1][2][3] | C₁₂H₁₂O[4] |

| Molecular Weight | 251.12 g/mol [1][2] | 172.22 g/mol [4] |

| Appearance | Off-white to white solid[1] | White to almost white solid[4] |

| Melting Point | 66 °C[1] | 35-37 °C[4] |

| Boiling Point | Not readily available | 282 °C[4] |

| CAS Number | 50389-70-3[1][2][3] | 93-18-5[4] |

Historical Synthetic Pathways

The discovery of this compound would have been a logical extension of the well-established chemistry of naphthalene and its derivatives. The following sections detail the probable historical progression of synthesis.

Synthesis of 2-Naphthol

The journey to this compound begins with 2-naphthol. Historically, 2-naphthol was synthesized from naphthalene via sulfonation followed by alkali fusion. This two-step process was a cornerstone of industrial aromatic chemistry.

Caption: Historical synthesis of 2-Naphthol from Naphthalene.

Etherification to 2-Ethoxynaphthalene (Nerolin)

Following the availability of 2-naphthol, the synthesis of its ethyl ether, 2-ethoxynaphthalene, would have been achieved through Williamson ether synthesis. This reaction, involving the sodium salt of 2-naphthol and an ethylating agent, was a well-understood transformation by the late 19th century.

Caption: Williamson ether synthesis of 2-Ethoxynaphthalene.

Bromination to this compound

The final step in the historical synthesis would have been the electrophilic aromatic substitution of 2-ethoxynaphthalene. The ethoxy group is an activating, ortho-, para-director. Due to steric hindrance at the 3-position, bromination would be expected to occur primarily at the 1-position.

Caption: Bromination of 2-Ethoxynaphthalene.

Experimental Protocols

The following protocols are based on historical and modern synthetic methods and are intended for an audience of trained chemists.

Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin)

This protocol is based on the classical Williamson ether synthesis.

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ethyl bromide (CH₃CH₂Br) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

-

Ethanol (as solvent)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form sodium 2-naphthoxide.

-

Slowly add a slight excess of ethyl bromide or diethyl sulfate to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a separatory funnel containing water and dichloromethane.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-ethoxynaphthalene.

-

Purify the product by recrystallization from ethanol or by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes a modern approach to the bromination of 2-ethoxynaphthalene.

Materials:

-

2-Ethoxynaphthalene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Acetone (as solvent)

-

Catalytic amount of hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 2-ethoxynaphthalene in acetone in a round-bottom flask.[5]

-

Add a catalytic amount of hydrochloric acid.[5]

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin in portions to the stirred solution at room temperature.[5]

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel or by recrystallization to yield pure this compound.

Modern Synthetic Applications

This compound serves as a versatile building block in contemporary organic synthesis. A key application is its use in the formation of Grignard reagents, which can then be reacted with various electrophiles. For instance, reaction with carbon dioxide after forming the Grignard reagent yields 2-ethoxynaphthoic acid, a precursor to various more complex molecules.[5]

Caption: Grignard reaction of this compound.

Conclusion

While the specific "eureka" moment of the discovery of this compound is lost to history, its synthesis represents a logical and incremental step in the rich history of naphthalene chemistry. Understanding its preparation through the lens of its precursors and the fundamental reactions of the time provides valuable context for contemporary chemists. Today, it remains a relevant and useful building block in the synthesis of complex organic molecules, a testament to the enduring legacy of classical aromatic chemistry.

References

- 1. This compound|CAS 50389-70-3|RUO [benchchem.com]

- 2. This compound | C12H11BrO | CID 10966944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-Ethoxynaphthalene | 93-18-5 [chemicalbook.com]

- 5. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

Potential Research Areas for 1-Bromo-2-ethoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethoxynaphthalene is a halogenated aromatic compound belonging to the naphthalene family. Its structure, featuring a reactive bromine atom at the 1-position and an ethoxy group at the 2-position of the naphthalene core, makes it a versatile and valuable building block in synthetic organic chemistry. The presence of the bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the ethoxy group modulates the electronic properties and steric environment of the naphthalene system. This guide explores the potential research avenues for this compound, focusing on its applications in medicinal chemistry and materials science, supported by detailed experimental protocols and data.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrO |

| Molecular Weight | 251.12 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | 66 °C |

| CAS Number | 50389-70-3 |

Potential Research Area 1: Development of Novel Bioactive Molecules

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. This compound serves as an excellent starting material for the synthesis of novel 1-aryl-2-ethoxynaphthalene derivatives, which can be screened for a variety of pharmacological activities.

Synthesis of 1-Aryl-2-ethoxynaphthalene Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 1-position. This synthetic versatility enables the creation of large libraries of compounds for biological screening.

A general workflow for the synthesis and subsequent biological evaluation of 1-Aryl-2-ethoxynaphthalene derivatives is depicted below.

Caption: Synthetic and screening workflow for bioactive 1-Aryl-2-ethoxynaphthalene derivatives.

Potential as Enzyme Inhibitors

Naphthalene derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. The structural similarity of 1-aryl-2-ethoxynaphthalenes to known COX inhibitors suggests that this class of compounds could be a promising area for the development of novel anti-inflammatory agents.

Below is a hypothetical signaling pathway illustrating the role of COX enzymes in inflammation and the potential point of intervention for a 1-Aryl-2-ethoxynaphthalene derivative.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a potential 1-Aryl-2-ethoxynaphthalene derivative.

Example of a Biologically Active Naphthalene Derivative

While specific biological activity data for simple 1-aryl-2-ethoxynaphthalene derivatives is not widely available in the public domain, a more complex derivative incorporating a 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole scaffold has been synthesized and evaluated for its antimicrobial and anticancer activities.[1][2] This highlights the potential of the core naphthalene structure in generating bioactive compounds.

Table 1: In Vitro Biological Activity of a Naphthalene-Imidazole Derivative [1][2]

| Organism/Cell Line | Activity Assessed | Results |

| S. aureus | Antibacterial | Considerable inhibition |

| S. typhi | Antibacterial | Considerable inhibition |

| E. coli | Antibacterial | Considerable inhibition |

| P. aeruginosa | Antibacterial | Lower inhibition |

| Candida albicans | Antifungal | Moderate to maximum activity |

| Aspergillus niger | Antifungal | Moderate to maximum activity |

| Mucor | Antifungal | Moderate to maximum activity |

| KB cancer cells | Anticancer | Moderate activity |

Potential Research Area 2: Development of Novel Fluorescent Materials

Naphthalene and its derivatives are known for their fluorescent properties, making them attractive candidates for the development of novel fluorescent probes and materials for applications in sensing, imaging, and optoelectronics.[3] The introduction of different aryl groups at the 1-position of the 2-ethoxynaphthalene core can significantly tune the photophysical properties of the resulting compounds.

Synthesis of Fluorescent 1-Aryl-2-ethoxynaphthalenes

The same Suzuki-Miyaura coupling reaction used for the synthesis of bioactive molecules can be employed to create a library of fluorescent 1-aryl-2-ethoxynaphthalenes. By coupling this compound with arylboronic acids containing extended π-systems (e.g., pyrene, anthracene), it is possible to generate compounds with interesting photophysical properties, such as large Stokes shifts and high quantum yields.

A logical workflow for the development of fluorescent probes from this compound is presented below.

Caption: Development workflow for 1-Aryl-2-ethoxynaphthalene-based fluorescent probes.

Potential as Fluorescent Probes for Metal Ion Detection

Naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions.[4][5] By incorporating a suitable metal-chelating aryl group at the 1-position of 2-ethoxynaphthalene, it is feasible to design novel fluorescent sensors. The binding of a metal ion to the chelating moiety can induce a change in the fluorescence properties of the molecule (e.g., quenching or enhancement), allowing for the detection and quantification of the metal ion.[5]

Table 2: Hypothetical Photophysical Properties of a 1-(Pyren-1-yl)-2-ethoxynaphthalene Fluorescent Probe

| Property | Hypothetical Value |

| Absorption Maximum (λ_abs) | ~350 nm |

| Emission Maximum (λ_em) | ~450 nm |

| Quantum Yield (Φ_F) | > 0.5 |

| Stokes Shift | ~100 nm |

| Response to Metal Ion (e.g., Cu²⁺) | Fluorescence Quenching |

Note: These are hypothetical values based on the known properties of pyrene and naphthalene derivatives and would need to be experimentally determined.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid[7]

This protocol is adapted from a general procedure for the Suzuki coupling of bromo-naphthalene derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NH₄Cl solution

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and saturated aqueous NH₄Cl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-2-ethoxynaphthalene derivative.

Conclusion

This compound is a promising starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse range of 1-aryl-2-ethoxynaphthalene derivatives. Future research in this area should focus on the synthesis and systematic evaluation of libraries of these compounds to identify lead candidates for drug development and to discover new fluorescent materials with tailored properties. The exploration of other cross-coupling reactions, such as the Buchwald-Hartwig amination, could further expand the accessible chemical space and lead to the discovery of novel compounds with unique biological and photophysical properties.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Electronic Structure of 1-Bromo-2-ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 1-Bromo-2-ethoxynaphthalene. While direct experimental and theoretical studies on this specific molecule are not extensively available in public literature, this document outlines the established computational protocols and interprets illustrative data to guide future research and drug development efforts. The electronic properties discussed are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.

Introduction

This compound is a substituted naphthalene derivative. The electronic properties of such aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and an ethoxy group to the naphthalene core dramatically influences the electron distribution, and consequently, its chemical behavior. Understanding the electronic structure through theoretical calculations provides invaluable insights into its reactivity, potential as a synthetic intermediate, and its prospects in drug design. This guide details the computational approaches used to elucidate these properties.

Theoretical and Experimental Protocols

2.1. Computational Methodology

The electronic structure of this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for molecules of this size.

A typical computational protocol would involve the following steps:

-

Geometry Optimization: The initial 3D structure of this compound is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines both Hartree-Fock and DFT methods.[1]

-

Basis Set Selection: A suitable basis set is crucial for accurate calculations. For a molecule containing a halogen like bromine, a Pople-style basis set such as 6-311G(d,p) is often employed.[2] This set provides a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p). For enhanced accuracy, diffuse functions (+) can be added, resulting in the 6-311++G(d,p) basis set, which is particularly important for describing anions and weak interactions.[3]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[4][5]

-

Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom in the molecule, offering insights into the local electron distribution and identifying potential sites for electrophilic or nucleophilic attack.[6]

-

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.[7] It helps in identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for predicting non-covalent interactions and receptor-binding behavior in drug design.[8]

-

All calculations would typically be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

2.2. Illustrative Synthesis Protocol

While this guide focuses on theoretical studies, a plausible synthetic route for this compound is relevant for providing the physical compound for experimental validation. A common approach involves the bromination of 2-ethoxynaphthalene.[9]

-

Preparation of 2-ethoxynaphthalene: 2-Naphthol can be reacted with an ethylating agent like ethyl iodide or bromoethane in the presence of a base such as sodium hydroxide in a Williamson ether synthesis.[10]

-

Bromination: 2-ethoxynaphthalene is then dissolved in a suitable solvent (e.g., acetone). A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added in the presence of a catalytic amount of acid (e.g., hydrochloric acid).[9] The reaction mixture is stirred until completion, after which the crude product is isolated and purified, typically by recrystallization or chromatography.

Illustrative Data and Discussion

The following table summarizes hypothetical, yet realistic, quantitative data for this compound, as would be obtained from a DFT study at the B3LYP/6-311G(d,p) level of theory.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Significance in Drug Development and Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater ease of oxidation and potential for nucleophilic behavior. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for reduction and electrophilic behavior. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[11] This value suggests a moderately stable molecule. |

| Dipole Moment | 2.1 Debye | A non-zero dipole moment indicates an asymmetric charge distribution, which can influence solubility and intermolecular interactions. |

| Mulliken Atomic Charges | ||

| C1 (attached to Br) | +0.05 | The carbon atom bonded to bromine is slightly electron-deficient due to bromine's electronegativity. |

| Br | -0.15 | The bromine atom carries a partial negative charge, making it a potential site for interaction with electrophiles. |

| O (ethoxy group) | -0.45 | The oxygen atom is highly electronegative and represents a region of high electron density, making it a likely hydrogen bond acceptor. |

3.1. Frontier Molecular Orbitals (FMOs)

The HOMO is expected to be localized primarily on the naphthalene ring, particularly on the carbon atoms with higher electron density, and to some extent on the oxygen atom of the ethoxy group. The LUMO, conversely, would likely be distributed over the aromatic system, with significant contributions from the carbon atom attached to the bromine, indicating a potential site for nucleophilic attack. The HOMO-LUMO gap of 5.3 eV suggests that the molecule is kinetically stable but can participate in chemical reactions under appropriate conditions.

3.2. Molecular Electrostatic Potential (MEP)

An MEP map would visually confirm the information from the Mulliken charges. The most negative potential (electron-rich region), typically colored red, would be concentrated around the oxygen atom of the ethoxy group. This region is a prime site for hydrogen bonding and interactions with positively charged centers in a biological target. The regions around the hydrogen atoms of the ethyl group and the naphthalene ring would exhibit a positive potential (electron-poor), often colored blue.

Visualizations

4.1. Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical workflow for conducting a theoretical study on the electronic structure of a molecule like this compound.

Caption: Workflow of a theoretical electronic structure study.

Conclusion

Theoretical studies on the electronic structure of this compound are essential for predicting its chemical behavior and potential applications in drug development. By employing methods such as DFT with appropriate functionals and basis sets, key electronic properties like HOMO-LUMO energies, atomic charges, and the molecular electrostatic potential can be determined. Although this guide presents illustrative data, the described methodologies provide a robust framework for future computational and experimental investigations. The insights gained from such studies can significantly accelerate the drug discovery process by enabling a more rational design of molecules with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 7. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 10. This compound|CAS 50389-70-3|RUO [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-2-ethoxynaphthalene, a key intermediate in organic synthesis. The following sections detail the compound's properties, associated hazards, safe handling protocols, and emergency procedures, compiled from safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrO | --INVALID-LINK-- |

| Molecular Weight | 251.12 g/mol | --INVALID-LINK-- |

| CAS Number | 50389-70-3 | --INVALID-LINK-- |

| Appearance | Off-white to white solid | --INVALID-LINK-- |

| Melting Point | 66 °C | --INVALID-LINK-- |

| Boiling Point | 197-199 °C at 20 Torr | --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol and ether.[1] | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Condition | Store in a dry, well-ventilated place. Keep container tightly closed. For long-term stability, store in a refrigerator (2 to 8 °C).[2] | --INVALID-LINK--, --INVALID-LINK-- |

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Hazard Statements:

-

Signal Word: Warning[2]

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

| Toxicity Data for 2-Ethoxynaphthalene | Value | Species | Source |

| LD50 Oral | 3110 mg/kg | Rat | --INVALID-LINK-- |

| LD50 Dermal | > 5000 mg/kg | Rabbit | --INVALID-LINK-- |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection:

-

Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contamination.

-

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and emergency measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocol: Synthesis of 2-Ethoxy Naphthoic Acid using this compound

The following is a detailed experimental protocol adapted from patent literature, demonstrating the use of this compound as a key intermediate in the synthesis of 2-ethoxy naphthoic acid via a Grignard reaction.[3]

Materials and Reagents

-

This compound

-

Magnesium powder

-

2-Methyltetrahydrofuran (anhydrous)

-

Carbon dioxide (gas, dry)

-

Acidic aqueous solution (e.g., 0.4-1.0 wt% HCl)

-

Nitrogen gas (for inert atmosphere)

Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Gas inlet tube

-

Apparatus for cooling (e.g., ice bath)

Procedure

-

Grignard Reagent Formation:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with magnesium powder (1.0 equivalent) and anhydrous 2-methyltetrahydrofuran.

-

Dissolve this compound (1.0 equivalent) in anhydrous 2-methyltetrahydrofuran in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The initiation may be indicated by a slight temperature increase and bubbling.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to a temperature between -10 °C and 10 °C using an appropriate cooling bath.

-

Bubble dry carbon dioxide gas through the stirred solution via a gas inlet tube. The introduction of CO₂ is an exothermic process, so maintain the temperature within the specified range.

-

Continue the addition of carbon dioxide until the reaction is complete (this can be monitored by TLC or other appropriate analytical methods).

-

-

Work-up and Isolation:

-

Slowly and carefully pour the reaction mixture into a cold, acidic aqueous solution (e.g., 0.4-1.0 wt% HCl) with vigorous stirring to quench the reaction and hydrolyze the magnesium salt.

-

The product, 2-ethoxy naphthoic acid, will precipitate as a solid.

-

Collect the solid product by filtration, wash it with water, and dry it to obtain the final product.

-

Visualizations

Experimental Workflow for the Synthesis of 2-Ethoxy Naphthoic Acid

Caption: Workflow for the synthesis of 2-ethoxy naphthoic acid.

Logical Relationship for Safe Handling

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2-ethoxynaphthalene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The naphthalene scaffold, in particular, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

1-Bromo-2-ethoxynaphthalene is a valuable building block for the synthesis of a diverse range of 1-aryl-2-ethoxynaphthalene derivatives. The ethoxy group at the 2-position can influence the electronic properties of the naphthalene ring and provide a handle for further functionalization, making its derivatives attractive targets in drug discovery programs. These derivatives have potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura coupling reactions utilizing this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The generally accepted catalytic cycle for the reaction of this compound with an arylboronic acid is depicted below.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is based on typical results observed for structurally similar bromonaphthalene derivatives and serves as a guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 90 | 18 | 75-85 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 80 | 24 | 70-80 |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 110 | 12 | 80-90 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for the coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 251.1 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of H₂O) to the flask via syringe. Purge the solution with the inert gas for 10-15 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the reaction mixture under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-2-ethoxynaphthalene product.

Application in Drug Development

The 1-aryl-2-ethoxynaphthalene scaffold is a promising starting point for the development of novel therapeutics. The ability to readily diversify the aryl group at the 1-position through Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Potential therapeutic applications for compounds derived from this compound include:

-

Oncology: Naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: The naphthalene core is present in several known anti-inflammatory drugs.

-

Antimicrobial Agents: Functionalized naphthalenes have shown activity against a range of bacterial and fungal pathogens.

By leveraging the Suzuki-Miyaura coupling reaction with this compound, researchers can efficiently explore the chemical space around this privileged scaffold to identify novel and potent therapeutic agents.

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-2-ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[4][5] The mild reaction conditions and broad functional group tolerance make it an invaluable tool for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][6]

This document provides detailed protocols for the Sonogashira coupling of 1-bromo-2-ethoxynaphthalene with a terminal alkyne. The naphthalene scaffold is a prevalent motif in many biologically active compounds, and functionalization via Sonogashira coupling allows for the synthesis of novel derivatives with potential therapeutic applications.[6] Both a traditional copper-co-catalyzed method and a copper-free alternative are presented. The copper-free approach is often favored to prevent the formation of alkyne homocoupling byproducts, known as Glaser coupling.[1][6]

General Reaction Scheme

Caption: General scheme for the Sonogashira coupling.

Key Reaction Components and Considerations

-

Aryl Halide: this compound is an electron-rich aryl bromide. The reactivity order for the halide is generally I > OTf > Br >> Cl.[1][2][7] While aryl bromides are less reactive than iodides, they are common substrates for Sonogashira couplings.[8]

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1][2][9] The choice of phosphine ligands can significantly impact reaction efficiency, with bulky, electron-rich ligands often improving catalytic activity.[2]

-

Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used to increase the reaction rate by facilitating the formation of a copper acetylide intermediate.[2][4]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and neutralize the H-X species formed during the catalytic cycle.[4]

-

Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) are commonly used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Palladium catalysts and phosphine ligands are toxic and should be handled with care.

-

Anhydrous solvents can be flammable.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol employs a classic palladium catalyst with a copper(I) co-catalyst, which is effective for a wide range of substrates.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

-

Copper(I) Iodide (CuI) (1-5 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv, or as solvent)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Ethyl Acetate or Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Celite®

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (manifold or balloon)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for workup and chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).

-

Solvent and Base Addition: Add anhydrous THF (to make a ~0.1 M solution) and triethylamine (2.0 equiv).

-

Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress using thin-layer chromatography (TLC). Aryl bromides may require heating to achieve a reasonable reaction rate.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NH₄Cl (if an amine base was used), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or to avoid the formation of di-alkyne homocoupling byproducts.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or PdCl₂(PPh₃)₂

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Tetrabutylammonium Fluoride (TBAF) (2.0 - 3.0 equiv)[10]

-

Anhydrous 1,4-Dioxane or DMF

-

Inert gas (Argon or Nitrogen)

-

Deionized Water, Brine

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Equipment: Same as Protocol 1.

Procedure:

-

Catalyst Pre-formation (optional): In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 3 mol%) and PPh₃ (e.g., 6 mol%). Add a small amount of anhydrous solvent and stir for 15 minutes.

-

Reaction Setup: To the flask, add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the desired concentration.

-

Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-